Lipophilicity Advantage: 5-Isopropyl Substitution Delivers Intermediate LogP Relative to 5-Methyl and 5-tert-Butyl Analogs
5-Isopropyl-1H-pyrazol-3(2H)-one (CAS 385375-59-7) exhibits a calculated XLogP of 0.9 , which lies intermediate between the 5-methyl analog (XLogP ~0.2, based on unsubstituted pyrazol-3-one LogP of -0.64 plus estimated methyl contribution) and the 5-tert-butyl analog (estimated XLogP >1.5). This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 41.1 Ų and two hydrogen-bond donors (pyrazole NH and OH tautomer) , positions the compound in a physicochemical range compatible with both aqueous solubility and passive membrane permeability, a critical consideration in fragment-based drug discovery and lead optimization programs.
| Evidence Dimension | Lipophilicity (calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.9, TPSA = 41.1 Ų |
| Comparator Or Baseline | 5-methyl analog: XLogP ~0.2; unsubstituted pyrazol-3-one: XLogP = -0.636; 5-tert-butyl analog: XLogP >1.5 (estimated) |
| Quantified Difference | ΔXLogP ≈ +0.7 vs. 5-methyl; ΔXLogP ≈ +1.5 vs. unsubstituted; intermediate TPSA of 41.1 Ų supports balanced permeability/solubility |
| Conditions | Calculated using XLogP3 algorithm; TPSA computed from SMILES structure |
Why This Matters
For procurement in medicinal chemistry programs, the isopropyl substituent provides a quantifiable lipophilicity increment over the 5-methyl analog that may enhance membrane permeability without introducing the excessive hydrophobicity and potential solubility liabilities associated with the 5-tert-butyl derivative.
